molecular formula C20H28N4O3S B2738973 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-69-3

5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2738973
CAS RN: 899940-69-3
M. Wt: 404.53
InChI Key: OPMMMQNMDMLCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H28N4O3S and its molecular weight is 404.53. The purity is usually 95%.
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Scientific Research Applications

Oxidizing Ability and Synthesis of Heterocyclic Compounds

The compound of interest, due to its structural complexity, participates in various synthetic pathways to create heterocyclic compounds with potential applications in chemistry and material sciences. For instance, derivatives similar to the compound have been utilized in the synthesis of "bent 5-deazaflavins," which exhibit oxidizing abilities towards alcohols and amines, transforming them into their corresponding carbonyl compounds. This process illustrates the compound's role in facilitating redox reactions, a fundamental aspect of synthetic organic chemistry (Yoneda et al., 1980).

Catalysis and Green Chemistry

Moreover, derivatives of the compound have been explored for their catalytic properties, promoting environmentally friendly reactions. A notable application is in water-mediated, catalyst-free synthesis of pharmaceutically relevant functionalized pyrimidine diones. This approach emphasizes the shift towards green chemistry by avoiding toxic solvents and catalysts, highlighting the compound's versatility in facilitating clean synthetic processes (Brahmachari et al., 2020).

Antimicrobial and Anticancer Activities

The compound's derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. Research has led to the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from structural analogs, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings underscore the potential therapeutic applications of the compound and its derivatives in developing new drugs (Abu‐Hashem et al., 2020).

Nonlinear Optical Properties

Furthermore, derivatives of the compound have been evaluated for their third-order nonlinear optical properties, indicating their potential as materials for nonlinear optical applications. The study of such properties is crucial for the development of optical devices, including optical limiters and switches, which are foundational for modern telecommunications and information processing technologies (Shettigar et al., 2009).

properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-4-9-14-12-21-18-16(19(26)23(3)20(27)22(18)2)17(14)28-13-15(25)24-10-7-5-6-8-11-24/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMMMQNMDMLCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC(=O)N3CCCCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.